Lycophyll

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

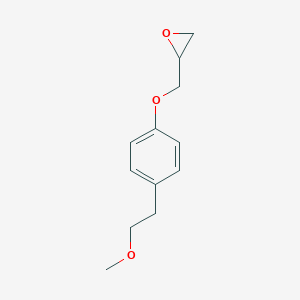

Lycophyll is a natural compound that has gained significant attention from the scientific community due to its potential therapeutic properties. It is a member of the lycopene family, which is a group of carotenoids that are found in various fruits and vegetables. Lycophyll is known for its potent antioxidant activity and has been shown to have potential applications in the treatment of various diseases.

Aplicaciones Científicas De Investigación

Synthesis and Purification

Lycophyll, known as ψ,ψ-carotene-16,16‘-diol, has been the focus of synthetic efforts. A practical procedure for its total synthesis involves a C10 + C20 + C10 methodology, leading to all-trans lycophyll, which has been separated to >95% purity using semipreparative chromatography (Jackson et al., 2005). Additionally, an efficient purification method for synthetic all-trans (all-E) lycophyll has been described, providing milligram quantities of this specific lycopene analog, facilitating the exploration of its therapeutic potential (Braun et al., 2006).

Genomic Resources and Plant Evolution

Genomic resources for lycophytes have been developed to understand plant evolution better. The construction of a bacterial artificial chromosome (BAC) library from the lycophyte Selaginella moellendorffii, representing a major lineage of vascular plants, has provided valuable insights into the phylogenetic position and the evolution of plants and their genomes (Wang et al., 2005). Furthermore, studies on the Selaginella genome have identified genetic changes associated with the evolution of vascular plants, highlighting evolutionary transitions and the divergence of vascular plants into distinct lineages (Banks et al., 2011).

Insights into Photoprotection and Photosynthesis

Research on the lycophyte Selaginella martensii has shed light on its photoprotective mechanisms, particularly the non-photochemical quenching of chlorophyll fluorescence (NPQ). This study suggests a relationship between the qT component of NPQ and photoprotective energy spillover to PSI, activated upon sensing excitation energy pressure inside PSII, potentially facilitated by phosphorylation of a minor antenna protein of PSII (Ferroni et al., 2017).

Lycophyte Diversity and Development

Lycophytes exhibit significant diversity in morphology and development. Studies on the expression of Class III HD-Zip genes in the lycophyte Selaginella kraussiana and in gymnosperms have revealed that the mechanisms promoting leaf initiation, vascularization, and polarity are quite different in lycophytes compared to seed plants. This supports the hypotheses that megaphylls originated as lateral branches whereas microphylls originated as tissue outgrowths, reflecting the independent origins of leaves in vascular plants (Floyd & Bowman, 2006).

Evolutionary Insights from Anatomical Structures

The unique architecture of the conducting system in Lycopodium annotinum and Lycopodium clavatum provides insights into the common ancestors of all vascular plants. The spatial relationships between microphylls and the stelar system in these species reveal a limited interrelationship between lycopod vasculature and microphyll phyllotaxis, suggesting that both systems developed independently and then evolved together to form an integrated supply system (Gola et al., 2007).

Propiedades

Número CAS |

19891-75-9 |

|---|---|

Nombre del producto |

Lycophyll |

Fórmula molecular |

C40H56O2 |

Peso molecular |

568.9 g/mol |

Nombre IUPAC |

(2E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E,30E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene-1,32-diol |

InChI |

InChI=1S/C40H56O2/c1-33(19-11-21-35(3)23-13-25-37(5)27-15-29-39(7)31-41)17-9-10-18-34(2)20-12-22-36(4)24-14-26-38(6)28-16-30-40(8)32-42/h9-14,17-26,29-30,41-42H,15-16,27-28,31-32H2,1-8H3/b10-9+,19-11+,20-12+,23-13+,24-14+,33-17+,34-18+,35-21+,36-22+,37-25+,38-26+,39-29+,40-30+ |

Clave InChI |

JEVVKJMRZMXFBT-CCHFXWJWSA-N |

SMILES isomérico |

C/C(=C\C=C\C(=C\C=C\C(=C\C=C\C=C(\C=C\C=C(\C=C\C=C(\CC/C=C(/CO)\C)/C)/C)/C)\C)\C)/CC/C=C(/CO)\C |

SMILES |

CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)CO)C)C)CCC=C(C)CO |

SMILES canónico |

CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)CO)C)C)CCC=C(C)CO |

Sinónimos |

lycophyll |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3S)-Tetrahydro-2-oxo-3-furanyl]hexadecanamide](/img/structure/B22370.png)

![N-[[(Diethoxyphosphinothioyl)thio]acetyl]-L-valine ethyl ester](/img/structure/B22375.png)

![4-[2-Chloro-4-(methylthio)phenyl]-4-oxobutyric acid](/img/structure/B22379.png)

![N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide](/img/structure/B22380.png)

![1,8-Diethyl-1,3,4,9-tetrahydro-4-oxo-pyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B22384.png)